molecular formula C10H7Cl2NO2 B2669803 methyl 4,5-dichloro-1H-indole-2-carboxylate CAS No. 952958-53-1

methyl 4,5-dichloro-1H-indole-2-carboxylate

Cat. No.: B2669803
CAS No.: 952958-53-1
M. Wt: 244.07
InChI Key: FCGXUKBYUAWSIF-UHFFFAOYSA-N
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Description

Methyl 4,5-dichloro-1H-indole-2-carboxylate (CAS: 952958-53-1) is a halogenated indole derivative characterized by two chlorine substituents at positions 4 and 5 of the indole ring and a methyl ester group at position 2. Its molecular formula is C₁₀H₇Cl₂NO₂, with a molecular weight of 244.08 g/mol . The compound is utilized in pharmaceutical and agrochemical research due to the reactivity of its indole core and halogen substituents, which enable diverse functionalization. Key identifiers include:

  • InChIKey: FCGXUKBYUAWSIF-UHFFFAOYSA-N
  • SMILES: ClC1=C(C=CC2=C1C=C(C(=O)OC)N2)Cl .

Properties

IUPAC Name

methyl 4,5-dichloro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c1-15-10(14)8-4-5-7(13-8)3-2-6(11)9(5)12/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGXUKBYUAWSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952958-53-1
Record name methyl 4,5-dichloro-1H-indole-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dichloro-1H-indole-2-carboxylate typically involves the reaction of 4,5-dichloroindole with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction is usually performed under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester moiety undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. In a representative study:

  • Reaction : Treatment with 1M LiOH in ethanol at elevated temperatures (60–80°C) for 2 hours hydrolyzes the methyl ester to 4,5-dichloro-1H-indole-2-carboxylic acid with a yield of 60% .

  • Mechanism : Base-mediated nucleophilic acyl substitution, where hydroxide ions attack the electrophilic carbonyl carbon.

Reaction Conditions Product Yield Reference
1M LiOH, ethanol, 2h4,5-DCl-indole-2-COOH60%

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents:

  • Reagent : Lithium aluminum hydride (LiAlH₄) in anhydrous THF.

  • Product : 4,5-Dichloro-1H-indole-2-methanol.

  • Key Insight : The reaction preserves the indole ring and halogen substituents while modifying the C2 position.

Substitution Reactions

The chlorine atoms at positions 4 and 5 participate in nucleophilic aromatic substitution (NAS) under specific conditions:

Alkoxyde-Mediated Substitution

  • Reagent : Sodium methoxide (NaOMe) in methanol.

  • Product : Methoxy-substituted derivatives (e.g., 4-methoxy-5-chloro-1H-indole-2-carboxylate).

Comparative Reactivity

Substitution rates vary based on halogen position and reaction conditions:

Position Reagent Product Yield
C4-ClNaOMe, MeOH, 80°C4-OMe-5-Cl-indole-2-COOMe45%
C5-ClNaSEt, DMF, 100°C5-SEt-4-Cl-indole-2-COOMe38%

Oxidation Reactions

The indole ring undergoes oxidation at the pyrrole moiety:

  • Reagent : Potassium permanganate (KMnO₄) in acidic conditions.

  • Product : 4,5-Dichloro-2-carboxyindoline-3-one, formed via epoxidation and rearrangement .

Cyclization and Condensation

The compound participates in heterocycle formation:

  • Example : Reaction with methyl orthoformate in DMF yields triazinoindole derivatives through cyclocondensation .

  • Conditions : Microwave-assisted synthesis reduces reaction time (10–15 minutes vs. 6 hours conventionally) .

Decarboxylative Chlorination

Under radical conditions, the ester group undergoes decarboxylation alongside chlorination:

  • Reagent : tert-Butyl hypochlorite (tBuOCl) in dichloromethane.

  • Product : 2,3-Dichloroindole derivatives (e.g., 2,3-dichloro-4,5-dimethylindole) via a radical pathway .

Substrate Reagent Product Yield
Methyl indole-2-carboxylatetBuOCl2,3-DCl-indole52%

Mannich and Acylation Reactions

The NH group of the indole core facilitates electrophilic substitutions:

  • Mannich Reaction : Formaldehyde and N-ethylpiperazine generate 3-((4-ethylpiperazin-1-yl)methyl) derivatives .

  • Acylation : Acetyl chloride in AlCl₃ yields C3-acylated products, enhancing pharmacological activity .

Comparative Reactivity with Analogues

Structural variations significantly alter reactivity:

Compound Key Feature Reactivity Difference
Methyl 5-methoxyindole-2-carboxylateC5-OMeHigher solubility, slower NAS
Ethyl 4-chloroindole-2-carboxylateC4-ClEnhanced electrophilicity at C5
Methyl 6-chloroindole-2-carboxylateC6-ClReduced steric hindrance in substitution

Research Frontiers

Recent studies highlight its role in synthesizing bioactive molecules:

  • Antiviral Agents : Derivatives inhibit HIV-1 integrase via Mg²⁺ chelation .

  • Anticancer Scaffolds : C3-modified analogues show cytotoxicity against HeLa cells (IC₅₀: 2.1–8.7 μM) .

This compound’s multifunctional design enables tailored modifications for pharmaceutical and materials science applications. Ongoing research focuses on optimizing reaction selectivity and exploring novel catalytic systems.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Derivatives
Methyl 4,5-dichloro-1H-indole-2-carboxylate serves as a crucial building block in the synthesis of more complex indole derivatives. Its structure allows for various chemical modifications, which can lead to the development of novel compounds with enhanced properties. Common reagents used in its synthesis include potassium permanganate for oxidation and lithium aluminum hydride for reduction, facilitating the creation of diverse derivatives with tailored functionalities.

Biological Studies

Antiviral and Anticancer Properties
Research indicates that derivatives of this compound exhibit significant biological activities, particularly in antiviral and anticancer applications. These compounds have been studied for their ability to inhibit viral replication and cancer cell proliferation. The specific mechanisms often involve interactions with various molecular targets within biological systems, influencing critical pathways associated with disease progression .

Case Study: Integrase Inhibition
A notable study highlighted the effectiveness of indole derivatives as inhibitors of HIV-1 integrase. Structural modifications to compounds similar to this compound have shown promising results in enhancing integrase inhibition. For instance, derivatives with specific substitutions exhibited IC50 values ranging from 0.13 μM to 12.41 μM against integrase activity, indicating their potential as therapeutic agents against HIV .

Pharmacological Research

Mechanisms of Action
The pharmacological potential of this compound is primarily attributed to its interactions with biological receptors and enzymes. Studies have demonstrated that these interactions can modulate various biological processes, making it a subject of interest in drug discovery and development. Ongoing research aims to elucidate the binding affinities and specific mechanisms through which these compounds exert their effects on cellular targets .

Mechanism of Action

The mechanism of action of methyl 4,5-dichloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 4,5-dichloro-1H-indole-2-carboxylate with structurally related indole derivatives, focusing on substituent effects, synthesis yields, and physicochemical properties.

Key Comparative Insights:

Halogen vs. Alkyl Substituents: The dichloro substitution in the target compound enhances electrophilic reactivity compared to non-halogenated analogs like methyl 4,5-dimethyl-1H-indole-2-carboxylate. Fluorine substitution (e.g., ethyl 5-fluoroindole-2-carboxylate) offers distinct electronic effects, such as increased metabolic stability, but lower molecular weight (207.20 vs. 244.08 g/mol) .

Ester vs. Amide Derivatives :

  • Conversion of the methyl ester to an amide (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) significantly alters solubility and bioactivity. The amide derivative exhibits a higher melting point (249–250°C) and lower Rf value (0.67) compared to ester precursors, reflecting increased polarity .

Synthetic Yields and Conditions: Ethyl 5-fluoroindole-2-carboxylate derivatives are synthesized via reflux with sodium ethoxide and DMSO, achieving moderate yields (37.5%) .

Structural Characterization :

  • While NMR and IR data are available for fluoro- and benzamide-substituted indoles (e.g., δ 12.33 ppm for NHCO in ^1H-NMR) , such data are absent for this compound. This gap highlights the need for further experimental validation .

Research Implications and Gaps

  • Comparative crystallographic studies (e.g., using SHELX or ORTEP-3 ) could elucidate conformational differences between halogenated and alkylated indoles.

Biological Activity

Methyl 4,5-dichloro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which is renowned for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and potential therapeutic applications supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₇Cl₂NO₂
  • Molecular Weight : Approximately 258.10 g/mol
  • Functional Groups : Contains two chlorine atoms and a carboxylate group, contributing to its reactivity and biological activity.

The structural characteristics of this compound suggest potential interactions with various biological targets, making it a candidate for pharmacological research .

The biological activity of this compound is attributed to its interaction with multiple molecular targets. Indole derivatives are known to exhibit a wide range of biological activities, including:

  • Antiviral Activity : The compound has shown efficacy against viral infections by inhibiting viral replication processes.
  • Anti-inflammatory Properties : It modulates inflammatory pathways, potentially reducing inflammation in various tissues.
  • Anticancer Effects : Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Biochemical Pathways

This compound influences several biochemical pathways:

  • Cell Cycle Regulation : It has been observed to affect cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
  • Apoptosis Induction : The compound activates apoptotic markers such as caspases and alters the expression of Bcl-2 family proteins, promoting programmed cell death in cancer cells .
  • Inflammatory Response Modulation : It impacts cytokine production and signaling pathways involved in inflammation .

Anticancer Activity

Recent studies evaluated the antiproliferative effects of this compound against various cancer cell lines. Notably:

  • In Vitro Studies : A study demonstrated that this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines with IC50 values ranging from 0.95 µM to 1.50 µM .
  • Mechanistic Insights : The compound was found to suppress CDK2 and EGFR activities, leading to reduced cell viability and increased apoptosis markers such as Bax and Caspases 3, 8, and 9 .

Antiviral Activity

A recent investigation into indole derivatives highlighted the antiviral properties of this compound against HIV. The compound demonstrated effective inhibition of HIV integrase with IC50 values significantly lower than those of related compounds .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other indole derivatives is useful:

Compound NameStructural FeaturesUnique Characteristics
Methyl 5-methoxyindole-2-carboxylateMethoxy group at position 5Different solubility and reactivity profiles
Ethyl 4-chloroindole-2-carboxylateChlorine at position 4Varying biological activity due to chlorine positioning
Methyl indole-3-acetateAcetate group at position 3Distinct properties influenced by functional groups

This compound stands out due to its specific chlorine substitutions that significantly influence its chemical reactivity and biological activity compared to other compounds in the indole family .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4,5-dichloro-1H-indole-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions using substituted indole precursors. For example, describes a method where 3-formylindole-2-carboxylate derivatives are reacted with aminothiazolones under reflux in acetic acid (3–5 hours) . highlights the use of methyl 5-fluoro-3-formylindole-2-carboxylate as a starting material, suggesting halogenated indole derivatives require controlled halogenation steps (e.g., chlorination with POCl₃ or SOCl₂) to avoid over-substitution . Key factors affecting yield include:

  • Catalyst choice : Acetic acid as a solvent and catalyst.
  • Temperature : Reflux conditions (100–110°C) to drive cyclization.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) for isolating the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR (to confirm indole ring substitution and ester group), FT-IR (C=O stretch at ~1700 cm⁻¹ for the carboxylate), and HRMS (to verify molecular ion peaks and isotopic patterns from chlorine) is critical. provides analogous data for 5-chloroindole-2-carboxylate, where NMR signals for C-4 and C-5 chlorination appear as deshielded aromatic protons (δ 7.5–8.0 ppm) . HPLC with UV detection (λ ~280 nm) can assess purity, while X-ray crystallography (as in for a related compound) resolves structural ambiguities .

Advanced Research Questions

Q. How do electronic effects of the 4,5-dichloro substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The electron-withdrawing chlorine atoms at positions 4 and 5 deactivate the indole ring, reducing nucleophilic character at C-3. and suggest using Pd-catalyzed coupling with bulky ligands (e.g., SPhos or XPhos) to enhance selectivity for C-2 or C-6 positions . For example:

  • Substrate design : Introduce boronate esters at C-7 (see ) to direct coupling away from electron-deficient positions .
  • Kinetic studies : Monitor reaction progress via LC-MS to optimize catalyst loading (typically 2–5 mol% Pd).

Q. What is the environmental fate of this compound, and how can its persistence in ecosystems be modeled?

  • Methodological Answer : outlines a framework for studying environmental fate, including:

  • Hydrolysis studies : Test stability in buffered solutions (pH 4–9) at 25–50°C to estimate half-life.
  • Photodegradation : Use UV irradiation (λ = 254 nm) to simulate sunlight effects.
  • Bioaccumulation assays : Measure logP values (predicted ~2.5–3.0 for dichloroindoles) to assess lipid solubility . Computational tools like EPI Suite can model biodegradation pathways and toxicity thresholds.

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported yields for halogenated indole carboxylate syntheses?

  • Methodological Answer : Variability in yields (e.g., 40–75% in vs. 60–85% in ) often stems from:

  • Halogenation efficiency : Incomplete chlorination due to steric hindrance (addressed via microwave-assisted reactions or higher reagent stoichiometry).
  • Byproduct formation : Use HPLC-DAD to detect side products (e.g., over-chlorinated derivatives) and optimize reaction time .
  • Scaling effects : Pilot small-scale reactions (<1 mmol) before transitioning to larger batches to minimize heat/mass transfer issues.

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